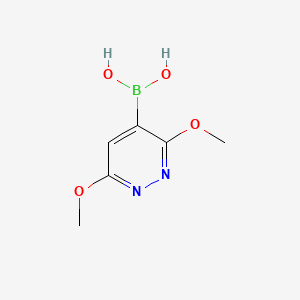

(3,6-Dimethoxypyridazin-4-yl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,6-dimethoxypyridazin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O4/c1-12-5-3-4(7(10)11)6(13-2)9-8-5/h3,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMDVCDFKFTXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN=C1OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674906 | |

| Record name | (3,6-Dimethoxypyridazin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015480-87-1 | |

| Record name | (3,6-Dimethoxypyridazin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dimethoxypyridazine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of (3,6-Dimethoxypyridazin-4-yl)boronic Acid

An In-Depth Technical Guide to the Synthesis of (3,6-Dimethoxypyridazin-4-yl)boronic Acid

In the landscape of modern drug discovery and development, heterocyclic boronic acids and their esters are indispensable molecular building blocks. Their prominence is primarily due to their versatile utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds. Among these valuable reagents, this compound stands out as a key intermediate for introducing the unique electronic and structural properties of the dimethoxypyridazine scaffold into complex pharmaceutical agents.

The pyridazine core, an electron-deficient diazine, imparts specific hydrogen bonding capabilities and metabolic stability profiles to a molecule. The methoxy groups at the 3- and 6-positions further modulate these properties, influencing solubility, cell permeability, and target engagement. Consequently, this boronic acid derivative is a sought-after precursor for synthesizing novel compounds in oncology, immunology, and neuroscience research.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, structured for researchers, chemists, and drug development professionals. We will delve into the strategic choices behind a robust three-part synthetic sequence, emphasizing not just the procedural steps but the underlying chemical principles that ensure success. The pathway involves the initial preparation of a key halogenated pyridazine precursor, followed by a palladium-catalyzed Miyaura borylation to furnish the target boronic acid.

Overall Synthetic Strategy

The synthesis is logically segmented into three primary stages, beginning with commercially available starting materials. This approach ensures control and high purity at each step, culminating in the desired boronic acid.

Caption: Overall three-part synthetic pathway.

Part A: Synthesis of 3,6-Dimethoxypyridazine

The journey begins with the conversion of the inexpensive and readily available 3,6-dichloropyridazine into its dimethoxy analogue. This transformation is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocycle.

Causality and Experimental Rationale: The two chlorine atoms on the pyridazine ring are highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen atoms. Sodium methoxide serves as a potent, yet cost-effective, nucleophile. Methanol is an ideal solvent as it readily dissolves the sodium methoxide and the starting material, and its boiling point allows for a convenient reaction temperature to drive the substitution to completion.

Experimental Protocol: 3,6-Dimethoxypyridazine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dry methanol (MeOH). Carefully add sodium metal in small portions to generate sodium methoxide (NaOMe) in situ. Alternatively, use commercially available sodium methoxide solution, adjusting volume accordingly.

-

Addition of Substrate: Once the sodium has completely dissolved and the solution has cooled, add 3,6-dichloropyridazine portion-wise.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can often be purified by recrystallization or silica gel chromatography to yield 3,6-dimethoxypyridazine as a white crystalline solid.[1]

| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |

| 3,6-Dichloropyridazine | 1.0 g | 1.0 | Starting Material |

| Sodium Methoxide | ~2.2 g | ~6.0 | Nucleophile |

| Methanol | 20 mL | - | Solvent |

| Temperature | Reflux (~65 °C) | - | Reaction Condition |

| Duration | 4-8 hours | - | Reaction Time |

Part B: Synthesis of 4-Bromo-3,6-dimethoxypyridazine via Directed ortho-Metalation (DoM)

With the core pyridazine scaffold in hand, the next critical step is the regioselective installation of a halogen atom at the C4 position. Direct electrophilic bromination is often unselective on such heterocycles. Therefore, a more precise strategy, Directed ortho-Metalation (DoM), is employed.[2][3][4]

Causality and Experimental Rationale: The DoM strategy leverages the methoxy groups as Directing Metalation Groups (DMGs).[2][5] The oxygen atoms of the methoxy groups coordinate to a strong lithium-based base, positioning it to deprotonate the adjacent C-H bond (at C4 or C5). Due to the molecule's symmetry, these positions are equivalent.

-

Choice of Base: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP) is crucial.[6][7] Their bulk prevents nucleophilic addition to the pyridazine ring, a common side reaction with smaller alkyllithiums like n-BuLi.[7]

-

Temperature: The reaction is conducted at very low temperatures (-78 °C) to ensure the stability of the highly reactive aryllithium intermediate and prevent unwanted side reactions.

-

Brominating Agent: After formation of the lithiated species, an electrophilic bromine source is added. 1,2-Dibromotetrachloroethane is an effective and safe choice, delivering a "Br+" equivalent to quench the anion. Iodine (I₂) can be used similarly to produce the iodo-analogue.[8]

Experimental Protocol: 4-Bromo-3,6-dimethoxypyridazine

-

Base Preparation (LDA): In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes to generate LDA.

-

Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 3,6-dimethoxypyridazine in anhydrous THF dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Bromination: Add a solution of 1,2-dibromotetrachloroethane in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Quenching and Work-up: After stirring for an additional hour, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to isolate 4-bromo-3,6-dimethoxypyridazine.

Caption: Experimental workflow for Part B.

Part C: Synthesis of this compound via Miyaura Borylation

This final stage is the core transformation, converting the C-Br bond into a C-B bond using the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is highly efficient and tolerates a wide range of functional groups, making it the method of choice.[5][8]

Causality and Experimental Rationale: The Miyaura borylation follows a well-understood catalytic cycle.

-

Catalyst System: A palladium(0) species is the active catalyst. Pd(dppf)Cl₂ is a common and effective precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent. It is stable, easy to handle, and the resulting pinacol boronate ester is generally robust enough for purification by chromatography and stable to storage.

-

Base: A mild base, typically potassium acetate (KOAc), is essential. Its role is not to activate the diboron reagent directly, but rather to facilitate the transmetalation step by forming a more reactive (acetato)palladium(II) complex after the initial oxidative addition.[5][8] A strong base could promote a competitive Suzuki coupling between the newly formed boronic ester and the starting halide, reducing the yield.[8]

-

Solvent: Anhydrous, degassed 1,4-dioxane is a common solvent that effectively dissolves the reactants and is stable at the required reaction temperatures.

Caption: Catalytic cycle of the Miyaura borylation.

Experimental Protocol: this compound pinacol ester

-

Reaction Setup: In a Schlenk flask or microwave vial, combine 4-bromo-3,6-dimethoxypyridazine, bis(pinacolato)diboron (B₂pin₂), and potassium acetate (KOAc).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂.

-

Solvent and Degassing: Add anhydrous, degassed 1,4-dioxane. Degas the resulting mixture by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS. Microwave irradiation can often significantly shorten the reaction time.[2]

-

Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

-

Extraction and Purification: Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the desired boronic acid pinacol ester.

-

Hydrolysis (Optional): If the free boronic acid is required, the pinacol ester can be hydrolyzed using methods such as treatment with sodium periodate (NaIO₄) in a THF/water mixture or by acidic workup.

| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |

| 4-Bromo-3,6-dimethoxypyridazine | 1.0 g | 1.0 | Halide Substrate |

| Bis(pinacolato)diboron (B₂pin₂) | ~1.3 g | ~1.1 | Boron Source |

| Potassium Acetate (KOAc) | ~1.1 g | ~2.5 | Base |

| Pd(dppf)Cl₂·CH₂Cl₂ | ~180 mg | ~0.05 | Catalyst |

| 1,4-Dioxane (anhydrous) | 20 mL | - | Solvent |

| Temperature | 80-100 °C | - | Reaction Condition |

| Duration | 6-16 hours | - | Reaction Time |

Characterization and Quality Control

The identity and purity of the final product, this compound (or its pinacol ester), must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure, showing the characteristic chemical shifts for the pyridazine ring protons and carbons, the methoxy groups, and the pinacol ester methyl groups (if applicable).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.

Safety and Handling

-

Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere using syringe techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood. Avoid inhalation of dust and skin contact.

-

Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides. Use freshly distilled solvents or inhibitors-free solvents from a purification system.

-

General Precautions: Perform all reactions in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in this guide, centered around a Directed ortho-Metalation followed by a Miyaura Borylation, represents a robust, reliable, and scalable method for the preparation of this compound. By understanding the chemical principles governing each transformation—from nucleophilic substitution to the intricacies of organometallic catalytic cycles—researchers can confidently execute this synthesis. The resulting high-purity boronic acid serves as a valuable gateway to a diverse array of complex molecules, empowering the advancement of chemical synthesis and drug discovery programs.

References

- 1. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. scribd.com [scribd.com]

- 5. baranlab.org [baranlab.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to (3,6-Dimethoxypyridazin-4-yl)boronic Acid for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Quality Control, and Application of a Key Synthetic Building Block.

Introduction: The Strategic Value of (3,6-Dimethoxypyridazin-4-yl)boronic Acid in Modern Medicinal Chemistry

This compound, identified by its CAS Number 1015480-87-1, is a heterocyclic boronic acid that has emerged as a valuable building block in the synthesis of complex organic molecules for drug discovery.[1][2] Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting a range of biological pathways. The incorporation of methoxy groups and a boronic acid moiety at specific positions on this ring system provides chemists with a versatile tool for creating novel molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.[3]

The strategic importance of this reagent lies in its ability to participate in the Suzuki-Miyaura coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[3][4] This reaction allows for the precise and efficient connection of the (3,6-Dimethoxypyridazin-4-yl) unit to other aromatic or heteroaromatic systems, a common strategy in the construction of kinase inhibitors and other targeted therapeutics.[5] The methoxy groups can influence the electronic properties of the ring and provide additional vectors for molecular recognition or further functionalization. This guide provides a comprehensive overview of the commercial landscape, quality control considerations, and practical applications of this compound, designed to empower researchers in their drug development endeavors.

Commercial Availability: A Comparative Analysis of Suppliers

The accessibility of high-quality starting materials is paramount to the success of any synthetic campaign. This compound is available from a number of specialized chemical suppliers. When selecting a vendor, researchers should consider not only the price but also the purity, available quantities, and the supplier's reputation for quality and consistency. Below is a comparative table of notable commercial suppliers.

| Supplier | Purity | Available Quantities | Notes |

| BLD Pharmatech | Typically ≥97% | 100mg, 1g, 5g, bulk inquiry | Offers a range of quantities suitable for initial screening to larger scale synthesis.[6][7] |

| Boroncore | Not specified | Inquiry-based | Specializes in boronic acids and related compounds.[2] |

| ChemicalBook | Varies by supplier | Varies by supplier | A platform that aggregates multiple suppliers, allowing for price and availability comparison.[1] |

| Laibo Chem | Not specified | 100mg, 1g | Provides smaller quantities for research and development purposes.[6][7] |

| Orion Cientific | Not specified | 100mg, 1g | Distributor for Laibo Chem and other manufacturers.[6][7] |

Synthesis and Mechanistic Considerations: Crafting the Pyridazine Building Block

While researchers will typically procure this compound commercially, understanding its synthesis provides valuable insight into potential impurities and handling considerations. The preparation of pyridinyl and pyridazinyl boronic acids generally follows established organometallic routes.[8] A common and cost-effective strategy involves a halogen-metal exchange followed by borylation.

A plausible synthetic route to this compound would likely start from a halogenated 3,6-dimethoxypyridazine precursor, such as 4-bromo-3,6-dimethoxypyridazine. This starting material can be subjected to a lithium-halogen exchange at low temperatures using an organolithium reagent like n-butyllithium. The resulting highly reactive pyridazinyl-lithium intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired boronic acid.

Caption: A plausible synthetic workflow for this compound.

Quality Control and Analytical Validation: Ensuring Reagent Integrity

The purity of this compound is critical for the success and reproducibility of subsequent reactions. Boronic acids are known to present analytical challenges, primarily due to their propensity to form cyclic anhydrides (boroxines) and their potential for degradation.[9] A robust quality control workflow is therefore essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for confirming the structure of the compound. However, the presence of boroxines can lead to complex and sometimes uninterpretable spectra.[10] To overcome this, running the NMR in a deuterated alcohol solvent such as methanol-d₄ can help to break up the boroxine trimers, providing a cleaner spectrum of the monomeric boronic acid.[10] ¹¹B NMR is also a powerful tool for characterizing boronic acids, with the sp²-hybridized boron of the boronic acid and the sp³-hybridized boron of the boronate ester giving distinct signals.[11]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of organic molecules. However, the analysis of boronic acids and their esters can be challenging due to on-column hydrolysis.[12] For boronate esters, which are often more stable, using a mobile phase with a high pH can sometimes prevent hydrolysis.[9] For the free boronic acid, a method employing a C18 column with a mobile phase of acetonitrile and water containing a small amount of an acid like formic acid is a good starting point. Post-column derivatization with reagents like alizarin can provide selective and sensitive detection of boronic acids in complex mixtures.[13]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. It is important to look for the [M+H]⁺ or [M-H]⁻ ions corresponding to the molecular formula C₆H₉BN₂O₄.

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed reaction is a robust and versatile method for constructing biaryl and heteroaryl scaffolds, which are common motifs in kinase inhibitors and other pharmaceuticals.[5][14]

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or heteroaryl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol should be adapted and optimized for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., 2 M aqueous sodium carbonate, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane or a mixture of DME and ethanol)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Add the solvent, followed by the aqueous base solution, via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with a deep understanding of its synthesis, quality control, and application in robust synthetic methodologies like the Suzuki-Miyaura coupling, empowers the creation of novel and complex molecular entities. By carefully selecting suppliers, implementing rigorous analytical validation, and applying sound synthetic protocols, researchers can effectively leverage this key reagent to accelerate their drug discovery programs.

References

- 1. 3,6-dimethoxypyridazin-4-ylboronic acid | 1015480-87-1 [m.chemicalbook.com]

- 2. 1015480-87-1 | 3,6-Dimethoxylpyridazine-4-boronic acid | Boroncore [boroncore.com]

- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. (3,6-Dimethoxypyridazin-4-yl)boronic acid , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 7. (3,6-Dimethoxypyridazin-4-yl)boronic acid , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of (3,6-Dimethoxypyridazin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic characterization of (3,6-Dimethoxypyridazin-4-yl)boronic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of comprehensive published spectroscopic data for this specific molecule, this document serves as both a predictive analysis and a methodological framework. By leveraging data from structurally analogous compounds and established spectroscopic principles, we will construct a detailed and scientifically rigorous guide to its analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Structural Context and Analytical Strategy

This compound (C₆H₉BN₂O₄, Molecular Weight: 183.96 g/mol , CAS: 1015480-87-1) is a substituted pyridazine bearing two methoxy groups and a boronic acid functionality.[1] The unique electronic properties of the pyridazine ring, combined with the reactivity of the boronic acid group, make this molecule a valuable building block. A robust analytical strategy is crucial for confirming its identity, purity, and stability.

Our approach is centered on a multi-technique spectroscopic analysis, providing orthogonal data points for unambiguous structure elucidation.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in this compound. We will examine ¹H, ¹³C, and ¹¹B NMR. A significant challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides (boroxines), which can lead to complex or broad spectra. To mitigate this, it is advisable to use a coordinating solvent like DMSO-d₆ or methanol-d₄, which can break up these oligomeric structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the pyridazine ring proton and the two methoxy groups.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~8.0 - 8.5 | Singlet | 1H | H-5 (pyridazine) | The lone aromatic proton on the pyridazine ring is expected to be downfield due to the electron-withdrawing nature of the heterocyclic system. Its exact position will be influenced by the neighboring methoxy and boronic acid groups. |

| 2 | ~4.1 - 4.3 | Singlet | 3H | OCH₃ at C-6 | Methoxy groups on heteroaromatic rings typically appear in this region. The group at C-6 may be slightly downfield compared to the one at C-3 due to the proximity of the adjacent nitrogen. |

| 3 | ~4.0 - 4.2 | Singlet | 3H | OCH₃ at C-3 | Similar to the other methoxy group, but potentially slightly upfield. |

| 4 | Broad | Singlet | 2H | B(OH)₂ | The protons of the boronic acid are acidic and will exchange with residual water in the solvent, leading to a broad signal. This peak may not always be observed. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~160 - 165 | C-3, C-6 | Carbons attached to oxygen in the pyridazine ring are expected to be significantly downfield. |

| 2 | ~140 - 145 | C-5 | The protonated carbon of the pyridazine ring. |

| 3 | ~120 - 130 | C-4 | The carbon bearing the boronic acid group will be a quaternary carbon, and its signal may be of lower intensity. |

| 4 | ~55 - 60 | OCH₃ | Typical chemical shift for methoxy group carbons. |

Predicted ¹¹B NMR Spectrum

¹¹B NMR is highly informative for confirming the presence and electronic environment of the boron atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Linewidth | Assignment | Rationale |

| 1 | ~28 - 33 | Broad | B(OH)₂ | The chemical shift is characteristic of a trigonal planar (sp² hybridized) boronic acid.[2][3] The broadness of the signal is due to the quadrupolar nature of the boron nucleus.[4] |

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 45° pulse width.

-

Set the acquisition time to 4 seconds.[1]

-

Employ a relaxation delay of 1 second.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 30° pulse width with proton decoupling.[5]

-

Set the acquisition time to 2 seconds.

-

Employ a relaxation delay of 2 seconds.

-

Acquire 1024 scans or more, depending on the sample concentration.

-

-

¹¹B NMR Acquisition:

-

Use a broadband probe tuned to the ¹¹B frequency.

-

Set the spectral width to cover a range of -40 to 80 ppm.

-

Use a 30° pulse width.

-

Acquire 256 scans.

-

-

Data Processing: Process the raw data using appropriate software, applying Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-3600 | Broad, Strong | O-H stretch (B-OH) | The hydroxyl groups of the boronic acid will exhibit a broad absorption due to hydrogen bonding. |

| 2950-3050 | Medium | C-H stretch (aromatic & OCH₃) | Stretching vibrations of the C-H bonds on the pyridazine ring and the methoxy groups. |

| 1580-1620 | Medium-Strong | C=N, C=C stretch (pyridazine ring) | Characteristic ring stretching vibrations for heteroaromatic systems. |

| 1350-1450 | Strong | B-O stretch | The boron-oxygen single bond stretch is a strong, characteristic absorption for boronic acids. |

| 1200-1300 | Strong | C-O stretch (aryl ether) | Asymmetric C-O-C stretching of the methoxy groups. |

| 1000-1100 | Strong | C-O stretch (aryl ether) | Symmetric C-O-C stretching of the methoxy groups. |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

Caption: Workflow for ATR-FTIR data acquisition.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.[6]

-

Sample Application: Place a small amount of the solid this compound onto the crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for this polar, non-volatile compound. It will provide information about the molecular weight and elemental composition.

Predicted Mass Spectrum (ESI-MS)

In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ should be present. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

| Ion | Predicted m/z (Monoisotopic) | Ionization Mode |

| [M+H]⁺ | 185.0728 | Positive |

| [M+Na]⁺ | 207.0548 | Positive |

| [M-H]⁻ | 183.0583 | Negative |

Note: These m/z values are based on the monoisotopic mass of C₆H₉¹¹BN₂O₄.

Fragmentation in ESI-MS can be induced (in-source or tandem MS) and may involve the loss of water (H₂O) or methoxy (OCH₃) groups.

Experimental Protocol for ESI-MS

Caption: Workflow for ESI-MS data acquisition.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

-

Instrumentation: Use an ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Instrument Parameters (Typical):

-

Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Conclusion and Data Synthesis

The collective data from NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the arrangement of substituents on the pyridazine ring. The ¹¹B NMR spectrum provides unequivocal evidence for the boronic acid functionality. IR spectroscopy corroborates the presence of key functional groups, and high-resolution mass spectrometry confirms the elemental composition and molecular weight. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently verify the structure and purity of this important chemical entity.

References

- 1. books.rsc.org [books.rsc.org]

- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boron NMR [chem.ch.huji.ac.il]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. youtube.com [youtube.com]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elementlabsolutions.com [elementlabsolutions.com]

Introduction: The Strategic Value of Heterocyclic Boronic Acids in Modern Synthesis

An In-depth Technical Guide to the Reactivity Profile of (3,6-Dimethoxypyridazin-4-yl)boronic acid

Boronic acids have become indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Their relative stability, low toxicity, and functional group tolerance have established them as superior organometallic reagents for constructing carbon-carbon bonds.[3] Within this class, heteroaryl boronic acids are of particular importance, providing access to molecular scaffolds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This guide focuses on the reactivity profile of a specific, highly functionalized building block: This compound . The pyridazine core is a common motif in medicinal chemistry, and the strategic placement of methoxy and boronic acid groups makes this reagent a versatile partner for introducing this valuable heterocycle into complex molecular architectures. We will explore its fundamental properties, core reactivity in the Suzuki-Miyaura coupling, and the practical considerations necessary for its successful application in a research and development setting.

Core Physicochemical and Handling Characteristics

A thorough understanding of a reagent's physical properties and stability is the foundation of its effective use. This compound is a crystalline solid whose utility is directly linked to its proper handling and storage.

Caption: Molecular Structure of the Title Compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1015480-87-1 | [6][7][8] |

| Molecular Formula | C₆H₉BN₂O₄ | [7][8] |

| Molecular Weight | 183.96 g/mol | [7][8] |

| Appearance | White to off-white solid | [9] |

| Purity | Typically ≥97% | [9] |

| Topological Polar Surface Area | 84.7 Ų | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 6 | [8] |

Stability, Storage, and Safe Handling

Like most boronic acids, the stability of this compound is a critical parameter for ensuring reproducibility in synthetic applications. The primary degradation pathway for boronic acids is protodeboronation, which can be catalyzed by moisture or harsh pH conditions.[10] Oxidative instability can also be a concern, particularly at physiological pH.[11][12]

Table 2: Recommended Handling and Storage Guidelines

| Parameter | Condition | Rationale & Causality |

| Storage Temperature | Refrigerated (2-8°C) | Minimizes thermal decomposition and slows potential side reactions.[10] |

| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Prevents oxidation and hydrolysis from atmospheric moisture.[10] |

| Moisture | Keep in a tightly sealed container in a dry place | Boronic acids are hygroscopic and can hydrolyze, which may affect reactivity and lead to caking.[13][14] |

| pH Conditions | Avoid strong acids or bases during storage | Harsh pH can accelerate protodeboronation, cleaving the C-B bond. Boronic acids are generally most stable at neutral pH.[10] |

| Incompatibilities | Strong oxidizing agents, strong acids | These can lead to rapid decomposition of the boronic acid functional group.[10] |

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or fume hood to avoid inhalation of the fine powder.[7][10]

The Centerpiece of Reactivity: The Suzuki-Miyaura Cross-Coupling

The premier application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)–C(sp²) bond with an aryl or vinyl halide/pseudohalide. This reaction is a cornerstone of modern synthetic chemistry for building complex molecular frameworks.[1]

The reaction proceeds via a catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for troubleshooting and optimization.

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Mechanistic Considerations for the Pyridazine Substrate

-

Activation: The reaction is initiated by the activation of the boronic acid by a base.[1] The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the subsequent transmetalation step.

-

Electronic Effects: The pyridazine ring is an electron-deficient heterocycle. This electronic nature can influence the nucleophilicity of the boronic acid. However, this is counterbalanced by the two electron-donating methoxy groups (-OCH₃), which increase electron density on the ring. This electronic balance generally makes the compound a competent coupling partner.

-

Steric Hindrance: The boronic acid is positioned at C4, flanked by a methoxy group at C3 and a nitrogen atom at C5 (within the ring). This steric environment is generally well-tolerated, although highly hindered coupling partners may require more forcing conditions or specialized catalyst systems.

Field-Proven Experimental Protocol: A General Guideline

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.

Caption: Experimental Workflow for a Typical Suzuki-Miyaura Coupling.

Table 3: Common Reagent Choices for Optimization

| Component | Common Examples | Rationale for Choice |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a classic, effective choice. Pd(dppf)Cl₂ is often more robust for heteroaromatic substrates. Buchwald-Hartwig type ligands can improve yields for challenging couplings.[1][15] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ is more soluble and often more effective but costlier. K₃PO₄ is a strong base useful for less reactive partners.[16] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, Acetonitrile/H₂O | The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. The choice of organic solvent depends on the solubility of the substrates and the desired reaction temperature. |

Plausible Synthesis of the Reagent

While typically purchased from commercial suppliers, understanding the synthesis of this compound provides insight into potential impurities and alternative synthetic strategies. The most common approach involves a metal-halogen exchange followed by borylation.

Caption: Plausible Synthetic Pathway via Lithiation-Borylation.

This pathway leverages the reactivity of an organolithium intermediate, which is then trapped with an electrophilic boron source like triisopropyl borate. The final hydrolysis step is crucial to yield the desired boronic acid.

Broader Applications in Drug Discovery

The incorporation of boronic acids into drug discovery programs has surged, with several FDA-approved drugs containing this moiety.[3][17][18] The pyridazine heterocycle is also a well-established pharmacophore. Therefore, this compound serves as a key building block for synthesizing novel compounds with potential therapeutic value. Its use allows for the modular and efficient exploration of chemical space around the pyridazine core, enabling medicinal chemists to fine-tune properties like solubility, metabolic stability, and target engagement.[19]

Conclusion

This compound is a highly valuable and versatile reagent for modern organic synthesis. Its reactivity is dominated by the Suzuki-Miyaura cross-coupling, providing a reliable method for incorporating the dimethoxy-pyridazine scaffold into larger molecules. Success in its application hinges on a solid understanding of its stability, the mechanistic nuances of the Suzuki-Miyaura reaction, and careful optimization of reaction conditions. By adhering to the principles of proper handling and logical experimental design outlined in this guide, researchers can effectively leverage this powerful building block to advance their synthetic and medicinal chemistry objectives.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. boronmolecular.com [boronmolecular.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,6-dimethoxypyridazin-4-ylboronic acid | 1015480-87-1 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 3,6-Dimethoxypyridazine-4-boronic acid | C6H9BN2O4 | CID 46739292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. Boronic acid with high oxidative stability and utility in biological contexts [pubmed.ncbi.nlm.nih.gov]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. laballey.com [laballey.com]

- 14. borax.com [borax.com]

- 15. mdpi.com [mdpi.com]

- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling with (3,6-Dimethoxypyridazin-4-yl)boronic acid

An Application Guide for the Suzuki-Miyaura Coupling of (3,6-Dimethoxypyridazin-4-yl)boronic acid

Introduction: The Strategic Value of the Pyridazine Moiety

In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are indispensable scaffolds. Among them, the pyridazine core is a privileged structure found in numerous biologically active compounds, valued for its ability to modulate physicochemical properties and engage in specific hydrogen bonding interactions. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the efficient synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[1][2] This guide provides a detailed examination and a robust protocol for the use of a specific, high-value building block: This compound .

This electron-deficient heteroaryl boronic acid serves as a versatile precursor for introducing the dimethoxy-pyridazine unit into target molecules. Its successful application, however, requires a nuanced understanding of the Suzuki-Miyaura catalytic cycle and specific considerations for handling potentially sensitive heteroaryl boron reagents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block with precision and confidence.

Scientific Foundation: Mechanism and Critical Parameters

A successful coupling reaction is built on a solid understanding of its underlying mechanism. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][5]

The Palladium Catalytic Cycle

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[3][5] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[7] Electron-deficient aryl halides tend to react more readily.[7]

-

Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[1][8]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]

Key Reagent Considerations

The success of coupling with this compound hinges on the careful selection of reagents.

-

Palladium Catalyst/Precatalyst: While many palladium sources work, Pd(II) precatalysts like Pd(dppf)Cl₂ or palladacycles (e.g., Buchwald precatalysts) are often preferred for their air stability and high activity.[9][10] They are reduced in situ to the active Pd(0) species.[9] Using a fresh, active catalyst is paramount.

-

Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition and reductive elimination steps.[8][10]

-

Base: The choice of base is critical and interdependent with the solvent.[9] Its role is to activate the boronic acid for transmetalation.[1]

-

Solvent: The solvent system must solubilize the reagents and facilitate the reaction.

Specific Challenges with Heteroaryl Boronic Acids

Heteroaryl boronic acids, particularly electron-deficient ones like pyridazine derivatives, can present unique challenges.

-

Protodeboronation: This is a major side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[7][9] This is accelerated by strong bases and aqueous media.[9][11]

-

Catalyst Inhibition: The lone pair of electrons on the pyridazine nitrogen can potentially coordinate to the palladium center, inhibiting catalytic activity. The use of bulky ligands helps to mitigate this effect.[15]

Experimental Protocol: Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for a representative coupling reaction. Safety Note: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.

Materials and Equipment

-

Reactants:

-

Catalyst/Ligand System:

-

XPhos Pd G3 (Buchwald Precatalyst) (1-2 mol%)

-

-

Base:

-

Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

-

-

Solvents:

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

-

Equipment:

-

Oven-dried reaction vial with a PTFE-lined screw cap and magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere

-

Syringes and needles

-

Heating block or oil bath with temperature control

-

TLC plates, GC-MS, or LC-MS for reaction monitoring

-

Standard glassware for workup (separatory funnel, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Detailed Reaction Procedure

-

Vessel Preparation: Place a magnetic stir bar into an oven-dried reaction vial. To the vial, add the aryl bromide (1.0 equiv, e.g., 0.5 mmol, 93.5 mg), this compound (1.2 equiv, 0.6 mmol, 110.4 mg), and finely powdered K₃PO₄ (2.5 equiv, 1.25 mmol, 265.4 mg).

-

Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion and compensate for any potential degradation (protodeboronation).[9] A powdered base provides a larger surface area for reaction.

-

-

Inert Atmosphere Setup: Seal the vial with the screw cap. Connect the vial to a Schlenk line via a needle through the septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Rationale: Oxygen can decompose the active Pd(0) catalyst and lead to unwanted side reactions like the homocoupling of boronic acids.[9] A properly inerted atmosphere is critical for reproducibility.

-

-

Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (e.g., 1.5 mol%, 0.0075 mmol, 6.4 mg) to the vial.

-

Solvent Addition: Prepare a degassed 10:1 mixture of Dioxane/H₂O. To degas, sparge the solvent mixture with argon for 15-20 minutes. Using a syringe, add the degassed solvent mixture to the reaction vial to achieve a final concentration of ~0.2 M with respect to the limiting aryl bromide (for 0.5 mmol, add 2.5 mL total solvent).

-

Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.[9]

-

-

Reaction Execution: Place the sealed vial into a preheated heating block or oil bath set to 90-110 °C. Stir the reaction mixture vigorously.

-

Scientist's Note: Vigorous stirring is essential, especially in biphasic systems, to ensure proper mixing and maximize contact between the reagents in different phases.[9]

-

-

Monitoring: After 2-4 hours (or as determined by preliminary experiments), take a small aliquot of the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to check for the consumption of the starting aryl bromide. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Transfer the contents to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.

| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst or ligand.[9][11] 2. Insufficiently inert atmosphere (oxygen contamination).[9] 3. Poor quality of boronic acid (degraded). | 1. Use a fresh batch of a robust precatalyst (e.g., Buchwald G3/G4). Screen different ligands. 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Use freshly purchased or purified boronic acid. Consider converting it to a more stable pinacol ester.[11] |

| Significant Protodeboronation | 1. Presence of excess water or other proton sources.[9][11] 2. Base is too strong or reaction temperature is too high. | 1. Switch to anhydrous conditions using a base like KF or CsF.[8] Ensure solvents are rigorously dried. 2. Use a milder base (e.g., K₂CO₃) or lower the reaction temperature. |

| Homocoupling of Boronic Acid | 1. Oxygen contamination in the reaction.[9] 2. Catalyst system promotes this side reaction. | 1. Improve inert atmosphere technique; ensure solvents are thoroughly degassed. 2. Screen different catalyst/ligand combinations. Sometimes lowering the catalyst loading can help. |

| Difficulty with Aryl Chlorides | 1. Oxidative addition to the C-Cl bond is slow.[6][7] | 1. Use a more electron-rich and bulky ligand (e.g., RuPhos, BrettPhos). 2. Use a stronger base (e.g., LiOᵗBu).[14] 3. Increase the reaction temperature. |

Data Summary and Workflow

Table of Recommended Starting Conditions

The optimal conditions can vary based on the coupling partners. This table provides validated starting points for optimization.

| Parameter | Aryl Bromide / Iodide | Aryl Chloride | Rationale |

| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G3 (1-2 mol%) | XPhos Pd G3 or RuPhos Pd G3 (2-4 mol%) | Aryl chlorides require more active catalysts for oxidative addition.[10] |

| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Stronger bases are often needed for less reactive electrophiles.[11] |

| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Dioxane or Toluene (anhydrous may be better) | Water can be beneficial but may need to be excluded for sensitive substrates.[12][13] |

| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures are required to overcome the activation barrier for C-Cl bonds. |

Experimental Workflow Visualization

The entire process, from planning to final product, can be visualized as a logical workflow.

Caption: A standard laboratory workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for incorporating this valuable heterocyclic motif into a diverse range of molecular architectures. Success relies on a principled approach: maintaining a strictly inert atmosphere, selecting a robust palladium precatalyst with an appropriate bulky, electron-rich ligand, and optimizing the base and solvent system to promote efficient transmetalation while minimizing protodeboronation. By following the detailed protocol and troubleshooting guidance provided herein, researchers can confidently and reproducibly execute this powerful transformation.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 3,6-Dimethoxypyridazine-4-boronic acid | C6H9BN2O4 | CID 46739292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. calpaclab.com [calpaclab.com]

- 18. 3,6-dimethoxypyridazin-4-ylboronic acid | 1015480-87-1 [m.chemicalbook.com]

- 19. (3,6-Dimethoxypyridazin-4-yl)boronic acid , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

experimental conditions for Suzuki coupling using (3,6-Dimethoxypyridazin-4-yl)boronic acid

An Application Guide for the Suzuki-Miyaura Coupling of (3,6-Dimethoxypyridazin-4-yl)boronic acid

Introduction: The Strategic Importance of the Pyridazine Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and heteroaryl structures, which are core components of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Within this context, this compound emerges as a highly valuable building block. The pyridazine ring, an electron-deficient diazine, is a prevalent motif in medicinal chemistry, known for its role in kinase inhibition and other biological activities.[5] The ability to precisely install this moiety onto various molecular scaffolds via Suzuki-Miyaura coupling is of paramount importance to drug discovery professionals.[6]

However, the use of electron-deficient heteroaromatic boronic acids, including pyridazine derivatives, is not without its challenges. Issues such as reagent instability leading to protodeboronation, and potential catalyst inhibition by the nitrogen lone pairs, can complicate reaction outcomes.[7][8][9] This guide provides a comprehensive overview of the key principles, optimized experimental protocols, and troubleshooting strategies to ensure successful and reproducible Suzuki-Miyaura couplings using this compound.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex, which can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10]

-

Oxidative Addition : The cycle begins with a low-valent Pd(0) species inserting into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[11]

-

Transmetalation : Before the boronic acid can participate, it must be activated by a base to form a more nucleophilic boronate species.[9][10] This boronate then transfers its organic group (the dimethoxy-pyridazine moiety) to the Pd(II) center, displacing the halide.

-

Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[11]

Optimizing Key Experimental Parameters

The success of coupling this compound hinges on the careful selection of four key components: the palladium source, base, solvent, and temperature.

| Parameter | Recommendation | Rationale & Causality |

| Palladium Catalyst | For Aryl/Heteroaryl Bromides & Iodides: Pd(PPh₃)₄, Pd(dppf)Cl₂ (1-5 mol%)For Aryl/Heteroaryl Chlorides or Challenging Substrates: Buchwald Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) (0.5-2 mol%) | Standard catalysts like Pd(PPh₃)₄ are often sufficient for reactive halides.[6] For less reactive chlorides or sterically hindered partners, modern Buchwald-type catalysts with bulky, electron-rich phosphine ligands are superior.[12][13] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species. |

| Base | Standard: K₂CO₃, Na₂CO₃ (2-3 equiv)Optimized/Challenging: K₃PO₄, Cs₂CO₃ (2-3 equiv) | The base is critical for activating the boronic acid.[10] While aqueous carbonates are standard,[6][14] stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate transmetalation and are often more effective for challenging couplings, minimizing protodeboronation.[8][12] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O (Typical ratios from 4:1 to 10:1) | A mixture of an organic solvent and water is most common.[2][12][15] The organic solvent solubilizes the coupling partners and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[15] Rigorously anhydrous conditions can sometimes be beneficial to prevent protodeboronation, especially with unstable boronic acids.[8] |

| Temperature | 80–110 °C (Conventional Heating)100-150 °C (Microwave Heating) | Most Suzuki couplings require heating to drive the reaction to completion.[12] Microwave irradiation is an effective technique for accelerating the reaction, often reducing reaction times from hours to minutes.[16] |

A Note on Reagent Stability : Heteroaromatic boronic acids can be susceptible to decomposition via protodeboronation, where the C-B bond is cleaved by a proton source.[7][8] To counteract this, it is standard practice to use a slight excess of the boronic acid (1.2–1.5 equivalents).[12] For particularly unstable systems, conversion to a more robust pinacol ester or a diethanolamine adduct can be an effective strategy.[9][12][17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Standard Conditions for Aryl/Heteroaryl Bromides

This protocol is suitable for coupling with relatively reactive aryl or heteroaryl bromides.

Materials:

-

Aryl/Heteroaryl Bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

Procedure:

-

Vessel Preparation : To an oven-dried reaction vessel containing a stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).

-

Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1–0.2 M with respect to the limiting aryl bromide.

-

Reaction : Place the vessel in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring : Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 4–16 hours).

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.[12]

Protocol 2: Optimized Conditions for Aryl/Heteroaryl Chlorides

This protocol employs a more active catalyst system, making it suitable for less reactive aryl chlorides or other challenging substrates.[12]

Materials:

-

Aryl/Heteroaryl Chloride (1.0 equiv)

-

This compound (1.5 equiv)

-

XPhos Pd G3 Precatalyst (2 mol%)

-

Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

-

1,4-Dioxane and Water (10:1 v/v), degassed

-

Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

Procedure:

-

Vessel Preparation : To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

-

Inert Atmosphere : Seal the vessel with a septum, and purge with argon or nitrogen for 5-10 minutes.

-

Catalyst Addition : Under the inert atmosphere, add the XPhos Pd G3 precatalyst (0.02 equiv).

-

Solvent Addition : Add the degassed 1,4-dioxane/water solvent system via syringe to a final concentration of 0.1–0.5 M.[12]

-

Reaction : Place the vial in a preheated oil bath or heating block and stir vigorously at 100–110 °C.

-

Monitoring : Monitor the reaction progress by LC-MS. These reactions are often complete within 2–12 hours.

-

Workup & Purification : Follow the same workup and purification procedure as described in Protocol 1.[12]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following table outlines common problems and potential solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently strong base.3. Poor quality or decomposed boronic acid. | 1. Use a fresh batch of catalyst or screen a more active one (e.g., a Buchwald precatalyst).[8]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[8]3. Use freshly prepared boronic acid or consider converting it to a more stable pinacol ester. |

| Significant Protodeboronation (Observed as starting aryl halide and 3,6-dimethoxypyridazine) | 1. Presence of excess water or other protic sources.2. Reaction temperature is too high or reaction time is too long.3. Base is too weak to promote transmetalation over decomposition. | 1. Use rigorously dried solvents and reagents.[8] Reduce the water content in the solvent mixture.2. Lower the reaction temperature and monitor carefully to avoid prolonged heating after completion.3. Use a stronger base (K₃PO₄) to accelerate the productive coupling pathway. |

| Formation of Aryl Halide Homocoupling Product | 1. Catalyst decomposition leading to Pd black.2. Presence of oxygen in the reaction. | 1. Ensure a sufficiently high ligand-to-palladium ratio if not using a precatalyst.2. Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction. |

| Poor Reproducibility | 1. Inconsistent quality of reagents (boronic acid, base, solvent).2. Variations in inert atmosphere technique or degassing efficiency. | 1. Use reagents from a reliable source. Finely powdering solid bases like K₃PO₄ can improve consistency.[12]2. Standardize the degassing procedure (e.g., sparging with argon for 30 min) and Schlenk techniques.[13] |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex molecules relevant to pharmaceutical and materials science. Success relies on a rational approach to reaction design, grounded in a mechanistic understanding. For routine couplings with aryl bromides, standard conditions using catalysts like Pd(dppf)Cl₂ are often effective. However, when faced with less reactive coupling partners such as aryl chlorides, the use of advanced Buchwald-type precatalysts in combination with stronger bases like K₃PO₄ is highly recommended. By carefully controlling the key parameters of catalyst, base, and solvent, and by being mindful of the inherent stability of the boronic acid, researchers can achieve high yields and reproducible results, unlocking the full synthetic potential of this valuable pyridazine building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyridazine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The functionalization of pyridazine scaffolds is a cornerstone in medicinal chemistry and materials science, owing to the prevalence of this heterocycle in a multitude of bioactive compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, offering a direct path to novel pyridazine derivatives. However, the inherent electronic properties of pyridazines, particularly the presence of two adjacent nitrogen atoms, present unique challenges that necessitate carefully optimized catalytic systems.

This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving pyridazine boronic acids. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of catalyst selection, explains the rationale behind specific reaction parameters, and offers detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Challenge of Pyridazine Cross-Coupling: Understanding the "Pyridazine Problem"

The successful execution of a Suzuki-Miyaura coupling hinges on a delicate balance within the catalytic cycle. With pyridazine-containing substrates, this balance is often disrupted. The electron-deficient nature of the pyridazine ring and the presence of Lewis basic nitrogen atoms can lead to several complications:

-

Catalyst Inhibition: The lone pairs on the pyridazine nitrogens can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes. This is analogous to the well-documented "2-pyridyl problem" in pyridine chemistry, where the proximity of the nitrogen to the reaction site can significantly hinder catalytic activity.[1][2]

-

Slow Transmetalation: The electron-withdrawing character of the pyridazine ring can decelerate the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[3]

-

Protodeboronation: Pyridazine boronic acids can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol), leading to the formation of the parent pyridazine and a reduction in the yield of the desired coupled product.

Overcoming these challenges requires a strategic selection of the palladium source, ligand, base, and reaction conditions to favor the desired catalytic pathway.

Strategic Catalyst Selection: A Comparative Overview

The choice of the palladium catalyst and its associated ligand is paramount for a successful pyridazine cross-coupling. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in some cases, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), often provide superior results.

Table 1: Comparative Performance of Selected Palladium Catalyst Systems for Pyridazine and Related Heteroaryl Cross-Coupling

| Catalyst/Precatalyst | Ligand | Base | Solvent | Substrate | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (2M aq.) | DME | 3-Bromo-6-(thiophen-2-yl)pyridazine | 3-(Aryl)-6-(thiophen-2-yl)pyridazine | 14-28 | [4] |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloropyridine | 2,3'-Bipyridine | >90 | [5] |

| Pd₂(dba)₃ | Phosphite or Phosphine Oxide Ligands | KF | 1,4-Dioxane | 2-Pyridylboronate | Aryl/Heteroaryl Pyridines | 70-91 | [3] |

| Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,6-Dichloropyridine | 2-Chloro-6-heptylpyridine | 74 | [6] |

| Pd[PPh₃]₂Cl₂ | PPh₃ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Pyridylboronic Acid | Aminopyrazinopyridines | 32-69 | [7] |

Key Insights from Catalyst Selection:

-